REACTION_SMILES
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[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[Cl:20][C:21]([Cl:22])=[S:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH:1][c:2]1[c:3]([CH:8]2[S:9][CH2:10][CH2:11][NH:12]2)[cH:4][cH:5][cH:6][cH:7]1>>[O:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)[CH:8]2[S:9][CH2:10][CH2:11][N:12]2[C:21]1=[S:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1C1NCCS1
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Name
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Type
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product
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Smiles
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S=C1Oc2ccccc2C2SCCN12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |